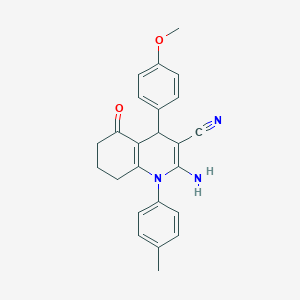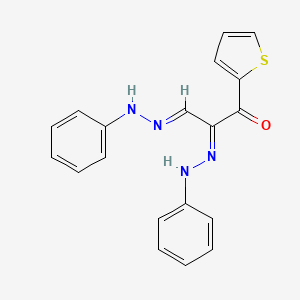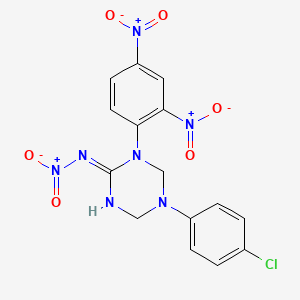![molecular formula C21H19N3O5 B11540292 2-(2,6-Dimethylphenoxy)-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11540292.png)
2-(2,6-Dimethylphenoxy)-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethylphenoxy)-N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide: is a complex organic compound with the following properties:
Chemical Formula: CHNO
Molecular Weight: 372.34 g/mol
CAS Number: 16737-71-6
This compound features a hydrazide functional group, a furan ring, and a nitrophenyl moiety. Its intricate structure suggests potential biological activity and applications.
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve the condensation of appropriate precursors. While specific literature references are scarce, we can propose a plausible synthetic pathway:
Hydrazide Formation: React 2-(2,6-dimethylphenoxy)acetic acid hydrazide with an appropriate reagent (e.g., hydrazine hydrate) to form the hydrazide.
Furan Ring Formation: Introduce the furan ring by condensing the hydrazide with a furan aldehyde or ketone.
Nitrophenyl Substitution: Finally, react the furan-containing intermediate with a nitrophenyl aldehyde or ketone to yield the desired compound.
Industrial Production Methods: Unfortunately, industrial-scale production methods for this compound remain undisclosed due to its limited commercial relevance.
Chemical Reactions Analysis
Reactivity:
Oxidation: The nitro group in the compound can undergo oxidation reactions.
Substitution: The hydrazide group is susceptible to nucleophilic substitution.
Reduction: Reduction of the nitro group may yield an amino derivative.
Hydrazide Formation: Hydrazine hydrate, acidic conditions.
Furan Ring Formation: Furan aldehydes or ketones, acid-catalyzed cyclization.
Nitrophenyl Substitution: Nitrophenyl aldehydes or ketones, base-catalyzed reaction.
Major Products: The major product is the titled compound itself.
Scientific Research Applications
Medicine: Investigate its pharmacological properties, such as antimicrobial or anticancer effects.
Chemistry: Explore its reactivity in various transformations.
Biology: Assess its impact on cellular processes.
Mechanism of Action
The exact mechanism of action remains speculative. its structural features suggest interactions with cellular targets, possibly through enzymatic inhibition or receptor binding.
Comparison with Similar Compounds
While direct analogs are scarce, compare this compound with related hydrazides, furan derivatives, and nitrophenyl-substituted compounds.
Properties
Molecular Formula |
C21H19N3O5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C21H19N3O5/c1-14-5-3-6-15(2)21(14)28-13-20(25)23-22-12-18-9-10-19(29-18)16-7-4-8-17(11-16)24(26)27/h3-12H,13H2,1-2H3,(H,23,25)/b22-12+ |
InChI Key |
ULPYBZRSOGQUAD-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-nitrophenyl)-2-{4-[4-(4-nitrophenyl)-5-phenyl-1H-imidazol-2-yl]phenyl}-5-phenyl-1H-imidazole](/img/structure/B11540211.png)
![N'-[(E)-(4-bromophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11540218.png)
![2-{(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B11540220.png)
![4-bromo-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11540226.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11540227.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(3-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11540235.png)
![N-benzyl-N-(2-{[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11540239.png)
![N-[(E)-(4-bromophenyl)methylidene]-2-phenyl-1H-benzimidazol-5-amine](/img/structure/B11540247.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11540265.png)
![(1S,2S,3aR)-7-chloro-1-[(4-methoxyphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11540266.png)

![N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11540278.png)


